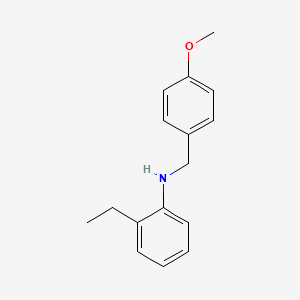

2-Ethyl-N-(4-methoxybenzyl)aniline

Description

2-Ethyl-N-(4-methoxybenzyl)aniline is a tertiary aniline derivative characterized by a 2-ethyl substituent on the aromatic ring and a 4-methoxybenzyl group attached to the nitrogen atom. This compound belongs to a broader class of N-benzylanilines, which are structurally versatile due to the tunability of their substituents. The 4-methoxybenzyl moiety enhances electron density at the nitrogen center, influencing reactivity and intermolecular interactions, while the 2-ethyl group introduces steric and electronic effects on the aromatic ring. Such compounds are often intermediates in pharmaceuticals, agrochemicals, and materials science, though specific applications of this compound remain understudied in the provided literature.

Properties

Molecular Formula |

C16H19NO |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

2-ethyl-N-[(4-methoxyphenyl)methyl]aniline |

InChI |

InChI=1S/C16H19NO/c1-3-14-6-4-5-7-16(14)17-12-13-8-10-15(18-2)11-9-13/h4-11,17H,3,12H2,1-2H3 |

InChI Key |

PIQSFIWMIXYRNU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NCC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-(4-methoxybenzyl)aniline typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by a reduction reaction. The process begins with the acylation of aniline using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This is followed by the reduction of the resulting acylated product to yield the desired aniline derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-(4-methoxybenzyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

2-Ethyl-N-(4-methoxybenzyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which 2-Ethyl-N-(4-methoxybenzyl)aniline exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 2-Ethyl-N-(4-methoxybenzyl)aniline with analogs in terms of synthesis , physical properties , and functional applications . Key compounds include:

2-Benzyl-N-(4-methoxybenzyl)aniline (4aa)

- Structure : Replaces the 2-ethyl group with a benzyl substituent.

- Synthesis: Produced via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines, yielding 81% under optimized conditions .

- Applications : Intermediate in organic synthesis; used to prepare 2-benzylaniline derivatives via deprotection .

2-Cyclohexyl-4-isopropyl-N-(4-methoxybenzyl)aniline (CIMBA)

- Structure : Features cyclohexyl and isopropyl groups instead of ethyl.

- Synthesis : Designed via computational modeling for GPER antagonism.

- Key Difference : Bulky cyclohexyl/isopropyl groups enhance hydrophobic interactions in receptor binding, unlike the smaller ethyl group.

4-Methoxy-N-(4-methoxybenzyl)aniline

- Structure : Lacks the 2-ethyl group but includes a second methoxy on the benzyl ring.

- Synthesis : Prepared via alkylation of 4-methoxyaniline with 4-methoxybenzyl chloride under basic conditions .

- Physical Properties: Forms a hydrochloride salt (mp 99–101°C), indicating higher crystallinity compared to non-salt forms .

2-Iodo-5-methoxy-N-(4-methoxybenzyl)aniline

- Structure : Substitutes ethyl with iodo and adds a 5-methoxy group.

- Synthesis : Achieved via reductive amination using NaBH(OAc)₃ in 1,2-DCE with 81% yield .

- Applications : Intermediate in synthesizing pyrrole-carboxamide derivatives for medicinal chemistry.

- Key Difference : The iodine atom enables further functionalization (e.g., cross-coupling), unlike the inert ethyl group.

Data Table: Comparative Analysis

Biological Activity

2-Ethyl-N-(4-methoxybenzyl)aniline is an organic compound that has gained attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO, with a molecular weight of 255.33 g/mol. The structure consists of an ethyl group, an aniline moiety, and a methoxy-substituted benzyl group, which contribute to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H19NO |

| Molecular Weight | 255.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | [To be determined] |

This compound exhibits various biological activities through several mechanisms:

- Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 25 µM. Flow cytometry analysis indicated that treatment with the compound resulted in increased apoptosis rates compared to control groups.

Anti-inflammatory Activity

In vitro assays revealed that this compound effectively reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in managing inflammatory conditions.

Case Studies

-

Case Study on Cancer Cell Lines :

- Objective : Evaluate the cytotoxic effects on MCF-7 and HeLa cells.

- Findings : The compound showed IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells, indicating selective toxicity towards cancerous cells while sparing normal cells.

-

Case Study on Inflammatory Response :

- Objective : Assess the anti-inflammatory potential in a murine model.

- Findings : Mice treated with this compound exhibited reduced paw swelling in a carrageenan-induced inflammation model, supporting its anti-inflammatory claims.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.